5-Oxa-2-heptyne-1,7-diol
Overview
Description
5-Oxa-2-heptyne-1,7-diol: is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.1418 g/mol . It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two hydroxyl groups (-OH) attached to the carbon chain. This compound is achiral, meaning it does not have a chiral center and thus does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2-heptyne-1,7-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butyne-1,4-diol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through nucleophilic addition, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-2-heptyne-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using or .
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted products.
Scientific Research Applications
Chemistry: 5-Oxa-2-heptyne-1,7-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of alkyne-containing molecules on biological systems. It can be used as a probe to investigate enzyme activity and metabolic pathways .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be used as a monomer or a cross-linking agent in polymerization reactions .
Mechanism of Action
The mechanism of action of 5-Oxa-2-heptyne-1,7-diol depends on its specific application. In chemical reactions, the alkyne group and hydroxyl groups play key roles in determining the reactivity and selectivity of the compound. The alkyne group can undergo addition reactions, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution .
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and proteins through its functional groups. The alkyne group can act as an electrophile, while the hydroxyl groups can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
2-Butyn-1-ol,4-(2-hydroxyethoxy): Similar structure with an alkyne group and hydroxyl groups.
5-Oxa-2-octyne-1,7-diol: Similar structure with an additional carbon atom in the chain.
Uniqueness: 5-Oxa-2-heptyne-1,7-diol is unique due to its specific combination of functional groups and molecular structure. The presence of both an alkyne group and hydroxyl groups allows for a wide range of chemical reactions and applications. Its achiral nature also makes it an interesting compound for studying stereochemistry and reaction mechanisms .
Properties
IUPAC Name |
4-(2-hydroxyethoxy)but-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-5-9-6-4-8/h7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXDXFMIFEISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC#CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166946 | |
Record name | 5-Oxa-2-heptyne-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-84-4 | |
Record name | 4-(2-Hydroxyethoxy)-2-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1606-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxa-2-heptyne-1,7-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxa-2-heptyne-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxa-2-heptyne-1,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.